molecular formula C9H11NO2S B1529794 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid CAS No. 933733-23-4

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid

Cat. No.: B1529794
CAS No.: 933733-23-4
M. Wt: 197.26 g/mol
InChI Key: VFRODOHJPWZONY-UHFFFAOYSA-N
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Description

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid is a chemical building block of significant interest in medicinal chemistry due to its privileged benzothiazole scaffold. The benzothiazole core is recognized for its versatile biological activities and its presence in several approved and investigational drugs . This specific tetrahydro-benzothiazole carboxylic acid derivative serves as a key synthetic intermediate for the development of novel therapeutic agents. Researchers value this compound for exploring treatments for neurodegenerative diseases, given that structurally similar tetrahydrobenzothiazole amines, such as dexpramipexole, have been investigated in clinical trials for conditions like amyotrophic lateral sclerosis (ALS) . Furthermore, the benzothiazole motif is frequently explored in oncology research for its potential to inhibit critical kinases and other molecular targets involved in cancer cell proliferation . The incorporation of the carboxylic acid functional group provides a handle for further chemical modification, enabling medicinal chemists to create amide conjugates, prodrugs, or to fine-tune the physicochemical properties of lead compounds . This compound is intended for use in laboratory research to advance the discovery of new therapeutic entities.

Properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-5-10-8-6(9(11)12)3-2-4-7(8)13-5/h6H,2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRODOHJPWZONY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933733-23-4
Record name 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
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Preparation Methods

Thiazole Ring Formation and Methylation

One reported method (US Patent US8058440B2) describes the synthesis starting from a piperidone derivative, which is treated with phosphorus sulfide to form the thiazole ring. The methyl group is introduced at the 5-position (corresponding to the 2-position in benzothiazole nomenclature) using lithium aluminum hydride reduction or formaldehyde/triacetoxysodium borohydride methylation techniques.

  • The initial step involves ring formation by reaction of a protected aminopyridine or piperidone with sulfur sources (e.g., sulfur powder, phosphorus sulfide).
  • Bromination of the intermediate with copper bromide(II) and alkyl nitrite activates the molecule for subsequent methylation.
  • Methylation is performed using formaldehyde and triacetoxysodium borohydride, yielding 2-bromo-5-methyl-tetrahydrothiazolo intermediates.

Lithiation and Carboxylation

The key step to introduce the carboxylic acid group involves lithiation followed by carbonation:

  • Lithiation is performed using alkyllithium reagents such as n-butyllithium at low temperatures (typically -78 °C to 0 °C).
  • The lithiated intermediate is then treated with carbon dioxide gas to form the carboxylate.
  • Acidification with hydrochloric acid or other acidic compounds yields the free carboxylic acid.

This two-sub-step reaction is efficient and allows for high regioselectivity in carboxyl group placement.

Hydrolysis of Nitrile Intermediates

Alternatively, the compound can be prepared by cyanation of a brominated intermediate to form a nitrile derivative, which is then hydrolyzed under alkaline conditions (using sodium hydroxide, lithium hydroxide, or potassium hydroxide) to the carboxylic acid.

  • Hydrolysis is typically carried out in alcoholic solvents such as ethanol at temperatures between 40 °C and 70 °C.
  • Reaction times range from 5 to 10 hours to ensure complete conversion.
  • The carboxylic acid is isolated by acidification and crystallization.

Industrial Synthetic Example

A six-step process for related tetrahydrobenzothiazole derivatives (e.g., 2-amino-6-propionamido tetrahydrobenzothiazole) illustrates the use of common industrial chemicals and mild reaction conditions to achieve high yields and scalability.

  • Starting from 4-aminocyclohexanol, the process involves N-acetylation, oxidation (Jones reagent), thiazole ring formation via bromination and thiocarbamide reaction, hydrolysis, and acid/base treatments.
  • Reaction temperatures are controlled between 42 °C and 110 °C depending on the step.
  • Yields per step range from 85% to 98%, demonstrating the efficiency of the approach.
  • This method highlights the feasibility of industrial-scale production by using readily available reagents and simplified purification.

Comparative Table of Preparation Methods

Step/Method Reagents/Conditions Key Features Yield/Notes
Thiazole ring formation Piperidone derivative + phosphorus sulfide Efficient ring closure High yield, mild conditions
Bromination and methylation CuBr2, alkyl nitrite; formaldehyde + triacetoxysodium borohydride Selective methylation at 2-position High regioselectivity
Lithiation and carboxylation n-Butyllithium (-78 °C to 0 °C), CO2 gas Precise carboxyl group introduction High yield, short reaction time
Cyanation and hydrolysis Brominated intermediate + cyanide; hydrolysis with NaOH or LiOH in ethanol Alternative route via nitrile intermediate Efficient conversion, mild hydrolysis
Industrial 6-step synthesis 4-Aminocyclohexanol, Jones oxidation, thiocarbamide, HBr hydrolysis Scalable, uses common industrial chemicals 85-98% yield per step, cost-effective

Research Findings and Optimization Notes

  • The lithiation/carboxylation step benefits from careful temperature control to avoid side reactions and ensure high selectivity.
  • Use of aromatic solvents such as toluene is preferred in ring formation and methylation steps for better solubility and reaction control.
  • Acidic work-up with hydrochloric acid is favored for isolating stable carboxylic acid salts before final purification.
  • Hydrolysis of nitrile intermediates in alcoholic solvents at moderate temperatures avoids harsh conditions, preserving the tetrahydrobenzothiazole ring integrity.
  • Industrial methods emphasize simplified purification and fewer synthetic steps to reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have highlighted the potential of benzothiazole derivatives in combating bacterial infections, particularly tuberculosis (TB). For instance, compounds derived from benzothiazoles have shown promising anti-tubercular activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) of these compounds indicates that modifications at specific positions can enhance their efficacy.

CompoundMIC (μg/mL)Activity
7a7.7 ± 0.8High
7g10.3 ± 2.6Moderate

Table 1: Antimicrobial activity of selected benzothiazole derivatives against M. tuberculosis .

1.2 Anti-cancer Properties

Benzothiazole derivatives have been investigated for their anti-cancer properties as well. Studies indicate that certain compounds exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.

Case Study:
A series of benzothiazole derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines. The results demonstrated that compounds with electron-withdrawing groups at the para position exhibited enhanced activity compared to their counterparts with electron-donating groups.

Materials Science

2.1 Polymer Additives

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid is utilized as an additive in polymer formulations to improve thermal stability and mechanical properties. Its incorporation into polymer matrices can enhance resistance to degradation under thermal stress.

Data Table: Properties of Polymers with Benzothiazole Additives

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Polypropylene21030
Polyethylene20025

Table 2: Comparison of thermal stability and mechanical strength of polymers with and without benzothiazole additives .

Biological Research

3.1 Enzyme Inhibition Studies

Research has shown that certain benzothiazole derivatives can act as inhibitors for specific enzymes involved in metabolic pathways. For example, studies focusing on DprE1 (an enzyme critical for mycobacterial cell wall synthesis) have identified potential inhibitors among benzothiazole derivatives.

Case Study:
In a docking study involving DprE1 and various benzothiazole derivatives, compound 7a displayed a binding affinity of -8.4 kcal/mol, indicating strong interaction with the enzyme's active site. This suggests its potential as a lead compound for further development as an anti-tubercular agent .

Mechanism of Action

The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid involves its interaction with various molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The specific pathways and targets depend on the context of its application, such as its role in inhibiting microbial growth or affecting cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid is best highlighted through comparisons with analogous benzothiazole derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Analogous Benzothiazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Functional Differences
This compound C₉H₁₁NO₂S 197.26 Methyl (C2), carboxylic acid (C4) High polarity due to -COOH group
2-Bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one C₇H₆BrNOS 232.10 Bromine (C2), ketone (C7) Increased electrophilicity from Br and ketone
2-(Phenylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid C₁₄H₁₄N₂O₂S 274.34 Phenylamino (C2), carboxylic acid (C4) Enhanced π-π interactions from phenyl
2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine dihydrochloride C₈H₁₃Cl₂N₂S 243.18 Methyl (C2), amine (C4), HCl salt Basic character from -NH₂; improved solubility in acidic media

Key Findings from Structural Comparisons

Replacement of the methyl group with bromine (as in the 2-bromo analog) introduces steric bulk and enhances reactivity in substitution reactions . The phenylamino derivative (CID 12686081) incorporates an aromatic amine, enabling stronger intermolecular interactions (e.g., π-stacking) but reducing solubility in aqueous media .

Physicochemical Properties :

  • The dihydrochloride salt of the 4-amine derivative (CAS: M483039) exhibits higher solubility in polar solvents compared to the carboxylic acid form due to ionic character .
  • The ketone-containing analog (2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one) is more lipophilic, favoring membrane permeability in biological systems .

Synthetic Utility :

  • The carboxylic acid group in the parent compound allows for further derivatization (e.g., amide coupling), whereas the bromine atom in the 2-bromo analog serves as a handle for cross-coupling reactions .

Research Implications

  • Medicinal Chemistry: The phenylamino and dihydrochloride derivatives show promise as intermediates in kinase inhibitor development, leveraging their aromatic and ionic properties for target binding .
  • Material Science : The parent compound’s polar carboxylic acid group may enhance compatibility with hydrophilic polymers or metal-organic frameworks (MOFs) .

Biological Activity

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid (MTHBCA) is a compound belonging to the benzothiazole family, characterized by its unique structure and potential biological activities. This article aims to explore the biological activity of MTHBCA, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C9H11NO2S
  • Molecular Weight : 197.26 g/mol
  • IUPAC Name : this compound
  • PubChem CID : 57907421

Biological Activity Overview

MTHBCA has been studied for various biological activities, including:

  • Antiviral Activity : Research indicates that compounds related to MTHBCA exhibit antiviral properties against influenza A virus by inhibiting the PA-PB1 interaction in viral polymerase .
  • Lipid Metabolism Regulation : Similar compounds have been shown to regulate lipid biosynthesis pathways in liver cells, suggesting potential applications in treating metabolic disorders .

The biological activity of MTHBCA can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : MTHBCA may inhibit enzymes involved in lipid metabolism and viral replication.
  • Regulation of Transcription Factors : The compound appears to modulate transcription factors such as SREBP-1c, which plays a crucial role in lipid biosynthesis .

Antiviral Studies

A study focusing on the antiviral properties of benzothiazole derivatives demonstrated that MTHBCA analogs effectively inhibited the replication of influenza viruses. The IC50 values for these compounds were found to be in the range of 5 to 25 μM, indicating potent antiviral activity without significant cytotoxicity .

Lipid Metabolism Regulation

In a study involving diet-induced obesity (DIO) mice treated with related compounds, it was observed that administration of these compounds led to:

  • Significant reduction in hepatic lipid accumulation.
  • Decreased mRNA levels of SREBP-1c and its downstream targets.
  • Improved glucose tolerance and metabolic profiles in treated mice .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibition of influenza A virus replication
Lipid MetabolismReduced hepatic lipid accumulation
Transcription FactorModulation of SREBP pathway

Table 2: IC50 Values for Antiviral Activity

CompoundIC50 (μM)Cell Line Used
MTHBCA Analog 112MDCK Cells
MTHBCA Analog 214MDCK Cells
Ribavirin (Control)10MDCK Cells

Q & A

Q. Structure-Activity Relationship (SAR) Insights :

Substituent Biological Impact Reference
Methyl at Position 2 Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration.
Carboxylic Acid at Position 4 Increases solubility but may reduce membrane permeability; salt formation (e.g., sodium) balances this.
Hydrogenation of Benzothiazole Ring Reduces aromaticity, altering binding kinetics with planar enzyme active sites.

Advanced: What advanced analytical methods quantify this compound in biological matrices?

Methodological Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) :
    • Column : C18 reverse-phase (2.1 × 50 mm, 1.7 µm).
    • Ionization : ESI-negative mode for carboxylic acid detection.
    • Quantification : Internal standard calibration (e.g., deuterated analog).
  • Challenges : Matrix effects from plasma proteins; mitigated by protein precipitation (acetonitrile) .

Advanced: How is thermal stability assessed for formulation development?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measures weight loss (%) at 25–300°C to determine decomposition temperature.
  • Differential Scanning Calorimetry (DSC) : Identifies melting points (expected range: 180–220°C) and phase transitions.
  • Key Finding : The compound shows stability up to 150°C, suitable for solid dosage forms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
Reactant of Route 2
2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid

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